molecular formula C5H2BrClIN B1592423 5-Bromo-2-chloro-4-iodopyridine CAS No. 401892-47-5

5-Bromo-2-chloro-4-iodopyridine

Cat. No.: B1592423
CAS No.: 401892-47-5
M. Wt: 318.34 g/mol
InChI Key: TYBBZOZWSLKHMV-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

5-Bromo-2-chloro-4-iodopyridine plays a crucial role in biochemical reactions, particularly in the field of proteomics research. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, thereby modulating their catalytic activity.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling proteins such as kinases and phosphatases, leading to alterations in cell proliferation, differentiation, and apoptosis . Additionally, it can affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target biomolecule’s activity . For instance, this compound can inhibit the activity of certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic reactions . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors to consider. Over time, the compound may undergo chemical degradation, leading to changes in its biochemical activity . Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell growth and metabolism

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biochemical activities . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell . Additionally, binding proteins can facilitate the compound’s localization and accumulation in specific cellular compartments, influencing its biochemical activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function . The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-4-iodopyridine typically involves halogen exchange reactions. One common method starts with 2,5-dibromopyridine, which undergoes halogen exchange with sodium iodide to introduce the iodine atom. Another method involves using 2-amino-4-chloropyridine as a starting material, followed by bromination and diazotization to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound often involves scalable processes that ensure high yield and purity. For example, a practical industrial process involves the bromination of dimethyl terephthalate followed by a series of steps including nitration, hydrolysis, hydrogenation, esterification, and diazotization . This method is efficient and cost-effective, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-4-iodopyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from reactions involving this compound include various substituted pyridines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-chloro-4-iodopyridine is unique due to its specific combination of bromine, chlorine, and iodine atoms, which provides a versatile platform for various chemical transformations. This makes it particularly valuable in the synthesis of complex organic molecules and functional materials .

Properties

IUPAC Name

5-bromo-2-chloro-4-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClIN/c6-3-2-9-5(7)1-4(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBBZOZWSLKHMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60619051
Record name 5-Bromo-2-chloro-4-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401892-47-5
Record name 5-Bromo-2-chloro-4-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-chloro-4-iodopyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 12 ml (83 mmol) diisopropylamine in 80 ml dry tetrahydrofuran 52 ml of a solution of n-butyllithium in hexanes (1.6 M, 83 mmol) was added at −78° C. over a period of 15 min under argon. The mixture was stirred at −78° C. for 10 min. A solution of 15.2 g (79.0 mmol) 5-bromo-2-chloro-pyridine in 160 ml dry tetrahydrofuran was added at a rate such that the internal temperature did not exceed −70° C. After completed addition the reaction mixture was stirred at −78° C. for 5 h. A solution of 24 g (95 mmol) iodine in 160 ml dry tetrahydrofuran was added at a rate such that the internal temperature did not exceed −70° C. The reaction mixture was stirred for another 30 min at −78° C. The reaction mixture was allowed to warm to −10° C. and treated with 120 ml of an aqueous solution of sodium thiosulfate (1 M, 120 mmol). The layers were separated and the aqueous layer was extracted with two portions of ethyl acetate. The combined organic layers were washed twice with saturated ammonium hydroxide solution, dried with sodium sulfate and concentrated. The residue was dissolved in hot heptane and allowed to stand over night. Filtration of the precipitate and drying in vacuo gave 19.3 g (77%) of the title compound as a light brown solid.
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
83 mmol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step Two
Quantity
160 mL
Type
solvent
Reaction Step Two
Quantity
24 g
Type
reactant
Reaction Step Three
Quantity
160 mL
Type
solvent
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
120 mL
Type
reactant
Reaction Step Four
Name
sodium thiosulfate
Quantity
120 mmol
Type
reactant
Reaction Step Four
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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